molecular formula C14H17ClN2O3 B2717739 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide CAS No. 2411278-34-5

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide

Cat. No. B2717739
CAS RN: 2411278-34-5
M. Wt: 296.75
InChI Key: TTXYKQBDICVPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide, also known as Compound C, is a small molecule inhibitor that has been widely used in scientific research. It targets and inhibits AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The inhibition of AMPK by Compound C has been shown to have various biochemical and physiological effects, making it a valuable tool in studying cellular metabolism and signaling pathways.

Mechanism of Action

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C inhibits AMPK by binding to the kinase domain of the enzyme, preventing its activation by phosphorylation. This leads to a decrease in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase and ULK1, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects:
The inhibition of AMPK by 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C has been shown to have various effects on cellular metabolism and signaling pathways. It has been reported to increase glucose uptake and glycolysis in cancer cells, leading to increased ATP production and cell proliferation. It also inhibits fatty acid oxidation and promotes lipid accumulation in adipocytes. In addition, 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C has been shown to induce autophagy and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C has several advantages as a research tool. It is a potent and selective inhibitor of AMPK, with minimal off-target effects. It is also cell-permeable, allowing for easy delivery to cells in culture. However, there are also limitations to its use. The inhibition of AMPK by 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C may not be complete, and other factors may contribute to the observed effects. In addition, the effects of 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C may be cell-type dependent, and its use in vivo may be limited by its pharmacokinetic properties.

Future Directions

There are several future directions for research involving 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C. One area of interest is the role of AMPK in cancer metabolism and the potential use of 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C as a therapeutic agent. Another area of research is the development of more potent and selective inhibitors of AMPK, which may have improved pharmacokinetic properties and fewer off-target effects. Furthermore, the use of 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C in combination with other inhibitors or chemotherapeutic agents may have synergistic effects and improve cancer treatment outcomes.
In conclusion, 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C is a valuable research tool for investigating the role of AMPK in cellular metabolism and signaling pathways. Its inhibition of AMPK has various biochemical and physiological effects, making it a potential therapeutic agent for cancer treatment. However, its use in research should be carefully considered, taking into account its advantages and limitations. Further research is needed to fully understand the mechanisms of action of 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C and its potential applications in cancer treatment.

Synthesis Methods

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of a benzoxazinone intermediate, which is then reacted with chloroacetyl chloride and an amine to yield the final product. The synthesis of 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C has been described in detail in several scientific publications.

Scientific Research Applications

2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C has been extensively used in scientific research to investigate the role of AMPK in various cellular processes. AMPK is a central regulator of energy metabolism and is involved in the regulation of glucose and lipid homeostasis, autophagy, and cell proliferation. The inhibition of AMPK by 2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide C has been shown to affect these processes, providing valuable insights into their underlying mechanisms.

properties

IUPAC Name

2-chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-10-13(18)16-7-3-6-14(19)17-8-9-20-12-5-2-1-4-11(12)17/h1-2,4-5H,3,6-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXYKQBDICVPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2N1C(=O)CCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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